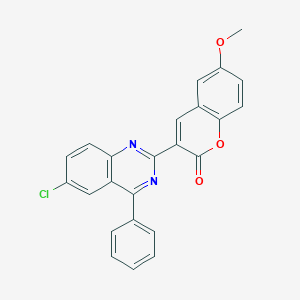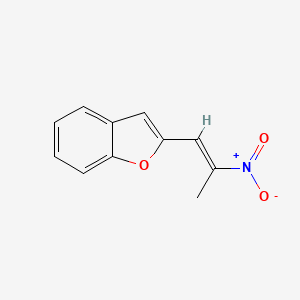![molecular formula C24H29N3O4 B12270399 2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270399.png)
2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole core, an azetidine ring, and a trimethoxybenzoyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidine ring, the introduction of the trimethoxybenzoyl group, and the construction of the benzodiazole core. Common reagents used in these reactions include tert-butylamine, 3,4,5-trimethoxybenzoyl chloride, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development.
Industry: It may find use in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism by which 2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole exerts its effects depends on its specific interactions with molecular targets. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a tert-butyl group and complex structure.
Uniqueness
2-tert-butyl-1-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially valuable for various applications.
Propiedades
Fórmula molecular |
C24H29N3O4 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H29N3O4/c1-24(2,3)23-25-17-9-7-8-10-18(17)27(23)16-13-26(14-16)22(28)15-11-19(29-4)21(31-6)20(12-15)30-5/h7-12,16H,13-14H2,1-6H3 |
Clave InChI |
PFEIDBJSPVGZIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)

![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12270329.png)
![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12270331.png)

![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12270354.png)
![3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12270362.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B12270368.png)
![2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12270374.png)
![2-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12270390.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12270394.png)
![2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B12270395.png)


